molecular formula C9H14N2O2 B3356066 5-Cyclohexylimidazolidine-2,4-dione CAS No. 64952-07-4

5-Cyclohexylimidazolidine-2,4-dione

Cat. No.: B3356066
CAS No.: 64952-07-4
M. Wt: 182.22 g/mol
InChI Key: XMFKECBJDYLFKU-UHFFFAOYSA-N
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Description

5-Cyclohexylimidazolidine-2,4-dione is a heterocyclic compound that features a cyclohexyl group attached to an imidazolidine-2,4-dione core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazolidine-2,4-dione structure is known for its stability and versatility, making it a valuable scaffold for the development of new compounds with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexylimidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of an aldehyde with a urea derivative in the presence of a catalyst. For example, the reaction of cyclohexanecarbaldehyde with urea in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions can yield this compound .

Another method involves the Knoevenagel condensation reaction, where cyclohexanecarbaldehyde reacts with a urea derivative in the presence of a base such as sodium hydroxide or potassium carbonate . This reaction typically occurs in an organic solvent like ethanol or methanol and requires refluxing for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening and optimization techniques can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazolidine derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced imidazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions often require the presence of a base like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Comparison with Similar Compounds

5-Cyclohexylimidazolidine-2,4-dione can be compared with other similar compounds, such as:

    Thiazolidine-2,4-dione: This compound shares a similar core structure but contains a sulfur atom instead of a nitrogen atom.

  • **Hydant

Properties

IUPAC Name

5-cyclohexylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h6-7H,1-5H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFKECBJDYLFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397648
Record name 2,4-Imidazolidinedione, 5-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64952-07-4
Record name 2,4-Imidazolidinedione, 5-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,800 g cyclohexanecarbaldehyde, 1,500 g urea, 25 ml N-methylpyrrolidone, 0.017 g palladium(II) bromide, 0.033 g triphenylphosphane, 0.100 g sulfuric acid and 0.760 g lithium bromide are reacted in a 300 ml autoclave under 60 bar at 100C. After a reaction time of 12 hours, the solvent is removed in vacuo and the residue is analyzed by means of high pressure liquid chromatography (HPLC). 3,200 g 5-cyclohexyl-hydantoin are formed. This corresponds to a yield of 70%.
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100C
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25 mL
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palladium(II) bromide
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0.1 g
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0.76 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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